N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide” is a complex organic molecule. It contains an adamantyl group, a thiadiazol group, a nitrobenzamide group, and a methyl group .
Molecular Structure Analysis
The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. The thiadiazol group is a heterocyclic aromatic group found in some bioactive molecules .Chemical Reactions Analysis
Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups. Adamantane derivatives generally have unique stability and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide and its derivatives have shown promising anticonvulsant properties. In studies, these compounds demonstrated high anticonvulsive activity on seizure models, indicating their potential as effective antiepileptic drugs (Sych et al., 2018).
Antimicrobial and Anti-Inflammatory Activities
These compounds have also been studied for their antimicrobial and anti-inflammatory activities. Research indicates marked activity against gram-positive bacteria, while some derivatives were found to be highly active against gram-negative bacteria. Additionally, they have shown weak to moderate activity against the pathogenic fungus Candida albicans. In terms of anti-inflammatory properties, certain derivatives displayed good dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2010).
Noncovalent Interactions and Crystallographic Analysis
The nature of noncovalent interactions in derivatives of adamantane-1,3,4-thiadiazole has been quantitatively assessed through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. Such studies are crucial for understanding the molecular structure and stability of these compounds (El-Emam et al., 2020).
Physico-Chemical Properties
The physicochemical properties, such as solubility, vapor pressure, and distribution coefficients, of similar bioactive compounds have been studied to understand their behavior in different environments. This is essential for their potential application in medical and pharmaceutical fields (Ol’khovich et al., 2017).
Antiarrhythmic Properties
Derivatives of adamant-2-ylamides of alkylamidocarbonic acids, related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, have been found to exhibit significant antiarrhythmic (antifibrillatory) effects. These findings suggest their potential as safer alternatives to other antiarrhythmic drugs (Turilova et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-methyl-3-nitrobenzamide, also known as N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, Oprea1_020278, or CCG-309351, are currently unknown
Mode of Action
It is believed to modulate various biological pathways, but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is suggested that it may have an impact on pathways related to inflammation and cancer, given the general biological activities associated with thiadiazole derivatives .
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-23(17(25)15-3-2-4-16(8-15)24(26)27)19-22-21-18(28-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHFUZQTURDULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.